((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
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Overview
Description
((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol: is a complex organic compound characterized by its unique stereochemistry and molecular structure. This compound is part of the tetrahydronaphthalene family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor naphthalene derivative under specific conditions to achieve the desired stereochemistry. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: ((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products: The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted naphthalene derivatives .
Scientific Research Applications
Chemistry: In chemistry, ((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis .
Biology and Medicine: It can be used as a precursor for the synthesis of pharmaceuticals targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism by which ((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
- (1S,4S)-4-Amino-2-cyclopenten-1-ylmethanol
- (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
- (1S,4S,7Z,10S,16E,21R)-7-Ethyldene-4,21-bis(1-methyl-ethyl)-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone
Uniqueness: What sets ((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and applications. Its isopropyl and methyl groups, along with the tetrahydronaphthalene core, provide distinct chemical properties that are leveraged in various synthetic and industrial processes .
Properties
Molecular Formula |
C15H22O |
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Molecular Weight |
218.33 g/mol |
IUPAC Name |
[(1S,4S)-6-methyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-yl]methanol |
InChI |
InChI=1S/C15H22O/c1-10(2)13-7-5-12(9-16)14-6-4-11(3)8-15(13)14/h4,6,8,10,12-13,16H,5,7,9H2,1-3H3/t12-,13+/m1/s1 |
InChI Key |
BUWBDLPIZWRQCA-OLZOCXBDSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)[C@H](CC[C@H]2C(C)C)CO |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCC2C(C)C)CO |
Origin of Product |
United States |
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